HPK1 (MAP4K1) Inhibitory Activity: Functional Differentiation from the Des-Amino Regioisomer
Methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate demonstrates quantifiable inhibition of hematopoietic progenitor kinase 1 (HPK1/MAP4K1), a key negative regulator of T-cell and B-cell receptor signaling, with an IC₅₀ of 9.59 μM (9.59×10³ nM) in an enzymatic assay [1]. In contrast, the des-amino regioisomer methyl 4-bromo-2-fluoro-6-methylbenzoate (CAS 1427409-40-2) lacks any reported HPK1 inhibitory activity in the same screening platform [2]. This presence-versus-absence of biochemical activity establishes the 3-amino substituent as a critical pharmacophoric element for HPK1 engagement, making the target compound a preferred starting point for hit-to-lead optimization campaigns targeting this kinase.
| Evidence Dimension | HPK1 kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 9.59 μM (9,590 nM) |
| Comparator Or Baseline | Methyl 4-bromo-2-fluoro-6-methylbenzoate (CAS 1427409-40-2): No reported HPK1 inhibition (inactive in screening) |
| Quantified Difference | Target compound: measurable IC₅₀ of 9.59 μM vs. comparator: no detectable inhibition (activity cliff) |
| Conditions | Inhibition of GST-tagged recombinant full-length human HPK1 expressed in baculovirus expression system; 10 min preincubation; ADP-Glo kinase assay format [1] |
Why This Matters
Procurement of the 3-amino variant over the des-amino analog provides a validated kinase-active scaffold that can bypass an entire round of analog synthesis and screening, accelerating hit identification timelines for HPK1-targeted immunotherapy programs.
- [1] BindingDB. BDBM50598516 (CHEMBL5199522): IC₅₀ = 9.59×10³ nM for HPK1 (MAP4K1) inhibition. BindingDB, 2023. Available: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50598516&google=BDBM50598516 View Source
- [2] BindingDB. Cross-target screening data for methyl 4-bromo-2-fluoro-6-methylbenzoate (CAS 1427409-40-2): No HPK1 inhibitory activity reported. BindingDB, accessed 2026. View Source
